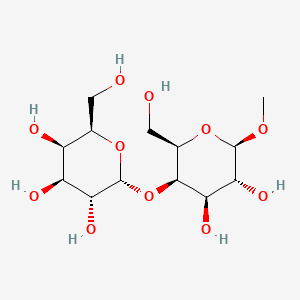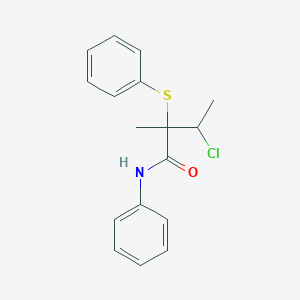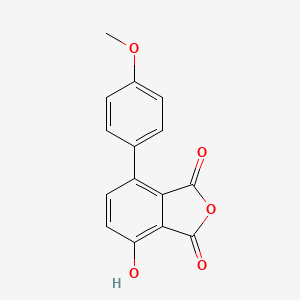
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is a disaccharide derivative composed of two galactose units linked through a glycosidic bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside typically involves glycosylation reactions. One common method is the reaction of methyl alpha-D-galactopyranoside with a galactose donor under acidic conditions to form the desired disaccharide . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bond can yield monosaccharides.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or sodium periodate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce galactose .
科学的研究の応用
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins.
作用機序
The mechanism of action of Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycosidases, which hydrolyze the glycosidic bond to release monosaccharides. This process is crucial in various biological pathways, including carbohydrate metabolism and cell signaling .
類似化合物との比較
Similar Compounds
- Methyl alpha-D-galactopyranoside
- Methyl beta-D-galactopyranoside
- Methyl alpha-D-mannopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
Methyl 4-O-alpha-D-galactopyranosyl-beta-D-Galactopyranoside is unique due to its specific glycosidic linkage and the presence of two galactose units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
80446-84-0 |
|---|---|
分子式 |
C13H24O11 |
分子量 |
356.32 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
FHNIYFZSHCGBPP-FUZIMHMRSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)


![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)


![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)




![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

